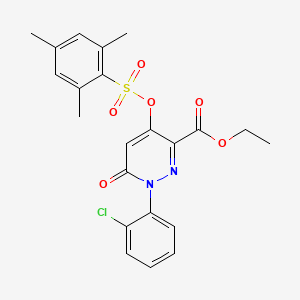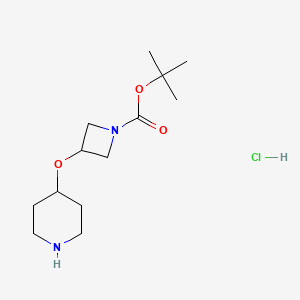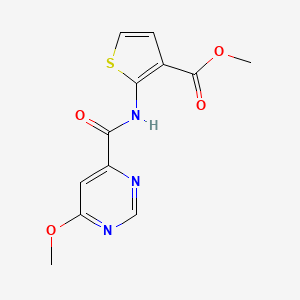
Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with a pyrimidine moietyThiophene derivatives are known for their diverse biological activities, making them valuable in drug discovery and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate typically involves the condensation of a thiophene derivative with a pyrimidine derivative. One common method includes the use of a coupling reaction between a thiophene carboxylate and a pyrimidine amine under acidic or basic conditions. The reaction may be catalyzed by transition metals such as palladium or copper to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
化学反应分析
Types of Reactions
Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
作用机制
The mechanism of action of Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or modulate receptor activity, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
相似化合物的比较
Similar Compounds
Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Contains a thiophene ring with different substituents.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Features an indole ring instead of a thiophene ring.
Uniqueness
Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate is unique due to its combination of a thiophene ring with a pyrimidine moiety, which imparts distinct chemical and biological properties. This structural arrangement allows for diverse functionalization and potential therapeutic applications .
属性
IUPAC Name |
methyl 2-[(6-methoxypyrimidine-4-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-18-9-5-8(13-6-14-9)10(16)15-11-7(3-4-20-11)12(17)19-2/h3-6H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVSMSJPNLFQPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2418935.png)
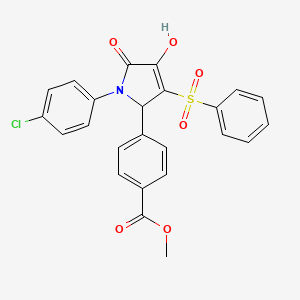
![3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2418937.png)
![5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418939.png)
![2-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2418940.png)
![2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2418941.png)
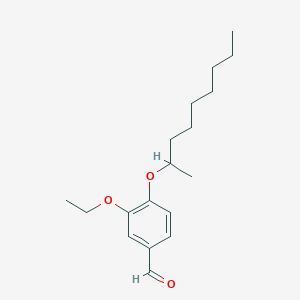
![4-tert-butyl-N-{[6-(diethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2418946.png)
![4-[(Phenylacetyl)amino]benzoic acid](/img/structure/B2418948.png)
![Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate](/img/structure/B2418950.png)
![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione](/img/structure/B2418951.png)
